molecular formula C12H12F3N3O2S B2561886 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1448062-70-1

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2561886
CAS No.: 1448062-70-1
M. Wt: 319.3
InChI Key: MKTNSKINFMCXBT-UHFFFAOYSA-N
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Description

N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a high-purity chemical compound designed for research applications in medicinal chemistry and drug discovery. This molecule integrates a benzenesulfonamide group, a well-established pharmacophore known for its ability to interact with various enzymatic targets , with a 3-(trifluoromethyl)-1H-pyrazolyl moiety connected via an ethyl linker. The trifluoromethyl group is a prominent feature in modern agrochemicals and pharmaceuticals, significantly influencing the compound's physicochemical characteristics, including its metabolic stability, lipophilicity, and membrane permeability . The molecular scaffold is structurally related to several biologically active compounds. Similar pyrazolyl benzenesulfonamide derivatives have demonstrated potential as inhibitors of cyclooxygenase-2 (COX-2) and have been investigated for their ability to modulate P-glycoprotein (P-gp) activity, which can help overcome multidrug resistance in cancer cells . The compound serves as a versatile chemical intermediate (CAS RN: 1448058-84-1) for designing and synthesizing novel analogs. Researchers can utilize this compound as a core building block to develop potential therapeutic agents, for biochemical probing of enzyme function, and for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2S/c13-12(14,15)11-6-8-18(17-11)9-7-16-21(19,20)10-4-2-1-3-5-10/h1-6,8,16H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTNSKINFMCXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the ethyl chain: This can be done through alkylation reactions using ethyl halides.

    Formation of the benzenesulfonamide moiety: This involves the reaction of the intermediate compound with benzenesulfonyl chloride under basic conditions.

Chemical Reactions Analysis

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Anti-inflammatory Applications

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been studied for its anti-inflammatory properties, similar to other pyrazole derivatives.

  • Mechanism of Action : The compound acts as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Inhibiting these enzymes can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.
  • Case Studies : Research has shown that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, one study reported that compounds with similar structures demonstrated superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, with effective doses (ED50) in the range of 5.63 μmol/kg .
CompoundED50 (μmol/kg)Activity Comparison
Celecoxib78.53Standard NSAID
This compound5.63Superior activity

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly in colorectal cancer models.

  • Inhibition of Tumor Growth : Studies indicate that pyrazole-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For example, compounds related to this compound have exhibited IC50 values indicating potent activity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) .
Cancer Cell LineIC50 (μM)
A5491.962
HCT1163.597
MCF74.496

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties.

  • Mechanism : The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antimicrobial effects.
  • Research Findings : A study exploring related pyrazole compounds reported significant antifungal activity against various strains, suggesting a potential for broad-spectrum antimicrobial applications .

Summary of Findings

The applications of this compound highlight its versatility as a therapeutic agent:

  • Anti-inflammatory : Selective COX inhibitors with promising efficacy.
  • Anticancer : Demonstrates potent inhibition across multiple cancer cell lines.
  • Antimicrobial : Potential for broad-spectrum activity against various pathogens.

Mechanism of Action

The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The benzenesulfonamide moiety can interact with proteins and other biomolecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structure is distinguished by its ethyl-linked pyrazole-sulfonamide scaffold , which differs from related derivatives in substituent patterns, linker length, and heterocyclic systems. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Biological Activity/Notes Reference
N-(2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (Target) Ethyl linker, trifluoromethylpyrazole, benzenesulfonamide Potential anti-inflammatory/anticancer activity (inferred from analogs)
N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide (1f) Extended pyridinyl-pyrazole core, methylbenzenesulfonamide Structural analog with pyridine ring; no explicit bioactivity reported
Celecoxib derivatives (1a–e) Thiourea or 4-thiazolidinone substituents, trifluoromethylpyrazole Anticancer activity (NIH screening for 1a); COX-2 inhibition potential
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a) Benzothiazole-pyridone hybrid Antiviral activity (synthesis focus)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-pyrazolopyrimidine core, dual fluorination Anticancer candidate (MP: 175–178°C, Mass: 589.1)

Key Observations:

  • Fluorination Impact: Trifluoromethyl groups (target, 1a–e) enhance metabolic stability compared to non-fluorinated derivatives (e.g., 1i in ) .
  • Heterocyclic Diversity : Substitution of pyrazole with benzothiazole () or pyridone () alters electronic properties and bioactivity profiles .

Physicochemical Data:

  • Spectroscopy :
    • ¹H-NMR : Expected signals for ethyl linker protons (δ 3.5–4.0 ppm) and aromatic protons (δ 7.0–8.0 ppm), consistent with analogs in and .
    • LC-MS : Molecular ion peaks confirming mass (e.g., [M+H]⁺ for 1a: 463.1) .

Biological Activity

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its sulfonamide functional group and trifluoromethyl moiety. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, along with relevant synthesis methods and mechanisms of action.

Chemical Structure and Properties

The compound features a sulfonamide group, which is commonly associated with various biological activities, including antimicrobial effects. The trifluoromethyl group enhances the compound's pharmacological profile by improving solubility and bioavailability. The general structure can be represented as follows:

N 2 3 CF3 1H pyrazol 1 yl ethyl benzenesulfonamide \text{N 2 3 CF}_3\text{ 1H pyrazol 1 yl ethyl benzenesulfonamide }

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with suitable carbonyl compounds.
  • Introduction of the Trifluoromethyl Group : This is achieved using reagents such as trifluoromethyl iodide.
  • Coupling Reaction : The final compound is formed through an amide bond formation between the pyrazole and benzenesulfonamide components.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit potent antibacterial properties. A study highlighted that derivatives of trifluoromethyl-substituted pyrazoles effectively inhibit growth in antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds not only inhibited bacterial growth but also eradicated preformed biofilms, outperforming traditional antibiotics like vancomycin .

CompoundActivitySelectivity Factor
Trifluoromethyl Pyrazole DerivativeEffective against MRSA>20

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The IC50 values for these compounds indicate promising potential for further development as anticancer agents .

Cell LineIC50 Value (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The biological activity of this compound can be attributed to its interaction with specific molecular targets within bacterial or cancer cells:

  • Inhibition of Macromolecular Synthesis : Similar compounds have demonstrated broad-spectrum inhibitory effects on bacterial cell function by disrupting macromolecular synthesis.
  • Selective Toxicity : The presence of the trifluoromethyl group has been shown to reduce toxicity towards human cells while maintaining antimicrobial efficacy .

Case Studies and Research Findings

A notable case study involved the evaluation of a series of pyrazole derivatives against resistant strains of Enterococcus faecium, where one compound exhibited remarkable potency against multiple drug-resistant isolates . This underscores the potential for developing new therapeutic agents based on the structural framework provided by this compound.

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